1-Methylpiperidine-4-thiol
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Overview
Description
1-Methylpiperidine-4-thiol is an organic compound with the molecular formula C6H13NS and a molecular weight of 131.24 g/mol . It is a derivative of piperidine, characterized by the presence of a thiol group (-SH) attached to the fourth carbon of the piperidine ring and a methyl group attached to the nitrogen atom. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-4-thiol can be synthesized through various methods. One common approach involves the reaction of 1-methylpiperidine with sulfur-containing reagents. For instance, the reaction of 1-methylpiperidine with hydrogen sulfide (H2S) in the presence of a catalyst can yield this compound . Another method involves the use of sodium hydride (NaH) and tert-butyl-2-chloroisonicotinate in dimethylformamide (DMF) as solvents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-Methylpiperidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Methylpiperidine-4-thiol has diverse applications in scientific research, including:
Biology: The compound is utilized in biochemical studies to investigate the role of thiol groups in biological systems.
Industry: The compound finds applications in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methylpiperidine-4-thiol is primarily attributed to its thiol group, which can interact with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Methylpiperidine: Lacks the thiol group, resulting in different chemical properties and reactivity.
4-Methylpiperidine: Similar structure but with a methyl group at the fourth position instead of a thiol group.
Piperidine-4-thiol: Similar structure but without the methyl group on the nitrogen atom.
Properties
IUPAC Name |
1-methylpiperidine-4-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c1-7-4-2-6(8)3-5-7/h6,8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVSXWOWWHALFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-99-7 |
Source
|
Record name | 1-methylpiperidine-4-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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